Aryl Iodide vs. Aryl Bromide Reactivity Differential in Pd-Catalyzed Aminocarbonylation
In palladium-catalyzed aminocarbonylation reactions, para-CF₃-substituted aryl iodides exhibit high reactivity due to the electron-withdrawing nature of the trifluoromethyl group (characterized by a positive Hammett σₚ constant), whereas the corresponding aryl bromides demonstrate substantially lower reactivity under identical conditions. This reactivity gap is sufficiently large to enable chemoselective transformations wherein the iodoarene reacts preferentially, preserving bromoarene functionalities for subsequent orthogonal coupling steps [1]. For the target compound bearing an ortho-propoxy group, this iodoarene versus bromoarene differentiation remains operative, with the iodine center serving as the primary reactive site in cross-coupling sequences.
| Evidence Dimension | Relative reactivity in Pd-catalyzed aminocarbonylation |
|---|---|
| Target Compound Data | High reactivity; iodine center undergoes facile oxidative addition |
| Comparator Or Baseline | 4-CF₃ bromobenzene (and other bromoarenes) — substantially lower reactivity |
| Quantified Difference | Reactivity differential sufficient for chemoselective iodoarene transformation while retaining bromoarene functionality; electron-withdrawing substituents (positive σₚ) enhance iodoarene reactivity [1] |
| Conditions | Pd(OAc)₂/PPh₃ catalyst system, CO atmosphere, tert-butylamine or n-butylamine as N-nucleophile [1] |
Why This Matters
The iodoarene versus bromoarene reactivity differential enables orthogonal coupling strategies in complex molecule synthesis, reducing protection/deprotection steps and improving overall synthetic efficiency.
- [1] Marosvolgyi-Hasko D, Kegl T, Kollar L. Substituent effects in aminocarbonylation of para-substituted iodobenzenes. Tetrahedron. 2016;72(47):7509-7516. DOI:10.1016/j.tet.2016.10.004 View Source
